molecular formula C21H17ClN2O2S B11465772 4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11465772
M. Wt: 396.9 g/mol
InChI Key: UXVBHNNTFNWAGD-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization and substitution steps efficiently. The process may also involve purification techniques such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyridine derivatives .

Scientific Research Applications

4-(3-Chlorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets 4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. The presence of the chlorophenyl and phenyl groups, along with the thieno[2,3-b]pyridine core, allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H17ClN2O2S

Molecular Weight

396.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C21H17ClN2O2S/c1-12-18-16(13-6-5-7-14(22)10-13)11-17(25)24-21(18)27-19(12)20(26)23-15-8-3-2-4-9-15/h2-10,16H,11H2,1H3,(H,23,26)(H,24,25)

InChI Key

UXVBHNNTFNWAGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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